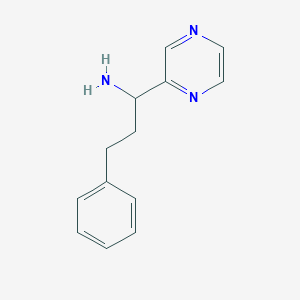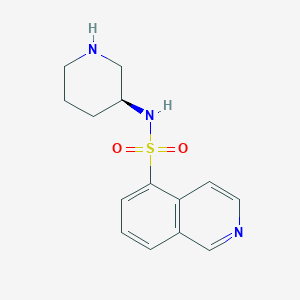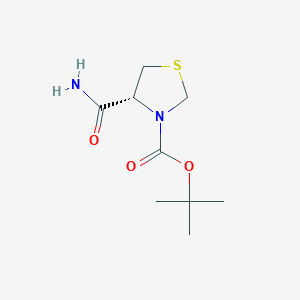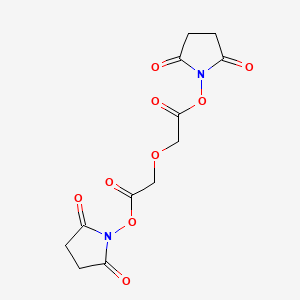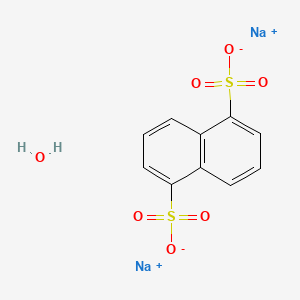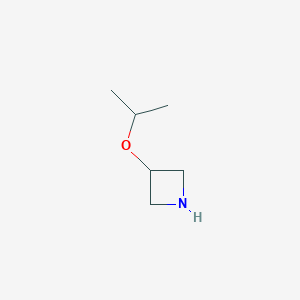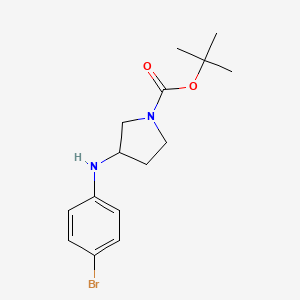
4-(Trifluoromethoxy)benzoyl cyanide
Overview
Description
4-(Trifluoromethoxy)benzoyl cyanide is a chemical compound that is related to 4-(Trifluoromethoxy)benzoyl chloride . The latter is a clear, colorless liquid and an organic building block . Its molecular formula is CF3OC6H4COCl .
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)benzyl cyanide involves chloromethylating trifluoromethoxybenzene to obtain 4-(trifluoromethoxy)benzyl chloride, which is then subjected to cyanation . The process is designed to be industrially effective, with the aim of perfectly removing bis(chloromethyl) ether remaining in the solution after the reaction .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethoxy)benzoyl chloride, a related compound, is CF3OC6H4COCl . For 4-(Trifluoromethoxy)phenylacetonitrile, another related compound, the molecular formula is C9H6F3NO .Chemical Reactions Analysis
The formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate was achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .Physical And Chemical Properties Analysis
4-(Trifluoromethoxy)benzoyl chloride, a related compound, is a clear, colorless liquid with a molecular weight of 224.56 . It has a boiling point of 56 °C/2 mmHg and a specific gravity of 1.43 .Safety and Hazards
Future Directions
Trifluoromethyl group-containing compounds have been the focus of research for the past 20 years due to their pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that 4-(Trifluoromethoxy)benzoyl cyanide and related compounds could have potential applications in the development of new drugs.
properties
IUPAC Name |
4-(trifluoromethoxy)benzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIOHZGSPZDOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700219 | |
| Record name | 4-(Trifluoromethoxy)benzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzoyl cyanide | |
CAS RN |
80277-36-7 | |
| Record name | 4-(Trifluoromethoxy)benzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(S)-2-Oxo-3-(tert-butoxycarbonylamino)-4-phenylbutylidene]dimethyloxosulfur(VI)](/img/structure/B1504942.png)
